![molecular formula C10H8FN3O2 B1482679 4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole CAS No. 1936431-64-9](/img/structure/B1482679.png)
4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole
Overview
Description
4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole, also known as 4-Fluoro-3-nitrophenylmethylpyrazole, is a novel pyrazole compound that has been studied extensively for its potential applications in various fields of research. It is a colorless, crystalline solid that is soluble in a variety of solvents such as ethanol and dimethyl sulfoxide (DMSO). This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of various enzymes.
Scientific Research Applications
Herbicidal Activity
Pyrazole nitrophenyl ethers, a class of compounds that likely includes structures similar to "4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole," have been identified for their herbicidal effects by inhibiting protoporphyrinogen IX oxidase. The shift from a nitro to a trifluoromethyl group in these compounds has resulted in novel herbicides with significant pre-emergent activity against narrowleaf weed species. This advancement highlights the potential of fluoro-substituted pyrazoles in agricultural chemistry (Clark, 1996).
Synthetic Chemistry
The regioselective synthesis of unsymmetrical pyrazoles, including the use of 4-fluoronitrobenzene, underlines the importance of "4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole" derivatives in synthetic chemistry. These methodologies provide a practical approach to synthesizing a variety of pyrazole compounds, offering insights into reaction mechanisms and regioselectivities (Wang, Tan, & Zhang, 2000).
Molecular Docking and Drug Discovery
The synthesis and evaluation of novel pyrazoles for their biological activities, such as antioxidant, anti-breast cancer, and anti-inflammatory properties, demonstrate the compound's relevance in medicinal chemistry. Molecular docking studies of these compounds have shown promising interactions with enzymes responsible for inflammation and breast cancer, signifying their potential as therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Material Science
In the realm of material science, the synthesis and structural characterization of pyrazole derivatives have facilitated the development of new materials with potential applications in various fields. These studies often involve detailed computational evaluations to understand the reactivity and pharmaceutical potential of such compounds, indicating their broader applicability beyond just medicinal chemistry (Thomas et al., 2018).
Fluorination Chemistry
The development of synthetic strategies for new 3-amino-4-fluoropyrazoles highlights the significance of fluorine chemistry in enhancing the properties of pyrazole derivatives. These strategies have opened new avenues for the functionalization and application of fluorinated pyrazoles as building blocks in medicinal chemistry and beyond (Surmont et al., 2011).
Future Directions
properties
IUPAC Name |
4-(2-fluoro-3-nitrophenyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-13-6-7(5-12-13)8-3-2-4-9(10(8)11)14(15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZBYZCLKLJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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